molecular formula C9H6F4O2 B136006 3-Fluoro-5-(trifluoromethyl)phenylacetic acid CAS No. 195447-79-1

3-Fluoro-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B136006
CAS No.: 195447-79-1
M. Wt: 222.14 g/mol
InChI Key: LQIBHDUPSIQRPV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)phenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H6F4O2 and its molecular weight is 222.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

3-Fluoro-5-(trifluoromethyl)phenylacetic acid plays a significant role in the synthesis of various organic compounds. For instance, it is utilized in the syn-fluoro- and -oxy-trifluoromethylation of arylacetylenes, which enables the production of functionally diverse Z-alkenes (Zhang, Wan, & Bie, 2017). Additionally, this compound is used in fluorination processes, such as in the divergent strategy for fluorination of phenylacetic acid derivatives (Madani et al., 2022).

Chiral Derivatizing Agent

2-fluoro-2 phenylacetic acid, a related compound, has been synthesized from phenylglycine and used as a chiral derivatizing agent. This application is crucial for measuring the enantiomeric excess of secondary alcohols and primary amines through 19F NMR spectroscopy (Hamman, Béguin, & Arnaud, 1991).

Synthesis of Functionalized Oligomers

In the field of polymer chemistry, this compound has been used for the synthesis of novel compounds like metallo-porphyrazines. These compounds exhibit solubility in common organic solvents, indicating their potential for various applications in materials science (Gonca, 2013).

Fluoromethylation in Organic Synthesis

This compound also finds its application in organocatalyzed trifluoromethylation processes. An example is the trifluoromethylation of ketones and sulfonyl fluorides by fluoroform under a superbase system (Okusu et al., 2015). Such reactions are significant for the creation of biologically relevant trifluoromethylated compounds.

Photoredox Catalysis

Moreover, this compound is involved in photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds. This methodology is pivotal in the synthesis of organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Properties

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIBHDUPSIQRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374670
Record name 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195447-79-1
Record name 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195447-79-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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